molecular formula C26H16ClN3O3S B11118800 1-[(E)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]naphthalen-2-ol

1-[(E)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]naphthalen-2-ol

Cat. No.: B11118800
M. Wt: 485.9 g/mol
InChI Key: VSZBKJFQQPLBTE-RWPZCVJISA-N
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Description

1-({[4-(4-CHLOROPHENYL)-5-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]IMINO}METHYL)-2-NAPHTHOL is a complex organic compound featuring a thiazole ring, a naphthol group, and various substituents. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[4-(4-CHLOROPHENYL)-5-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]IMINO}METHYL)-2-NAPHTHOL typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors to form the thiazole ring. Common reagents include sulfur and nitrogen sources.

    Substitution Reactions:

    Formation of the Iminomethyl Group: This involves the reaction of the thiazole derivative with formaldehyde and a suitable amine to form the iminomethyl group.

    Coupling with 2-Naphthol: The final step involves coupling the iminomethyl-thiazole derivative with 2-naphthol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-({[4-(4-CHLOROPHENYL)-5-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]IMINO}METHYL)-2-NAPHTHOL undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products

    Aminothiazole Derivatives: Formed from the reduction of the nitro group.

    Substituted Thiazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

1-({[4-(4-CHLOROPHENYL)-5-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]IMINO}METHYL)-2-NAPHTHOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent due to its cytotoxic properties.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-({[4-(4-CHLOROPHENYL)-5-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]IMINO}METHYL)-2-NAPHTHOL involves interaction with various molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may interfere with DNA synthesis and repair mechanisms, leading to cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.

    Naphthol Derivatives: Compounds like 2-naphthol and its derivatives are used in the synthesis of dyes and pigments.

Uniqueness

1-({[4-(4-CHLOROPHENYL)-5-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]IMINO}METHYL)-2-NAPHTHOL is unique due to the combination of the thiazole ring with the naphthol group, which imparts distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound in various applications.

Properties

Molecular Formula

C26H16ClN3O3S

Molecular Weight

485.9 g/mol

IUPAC Name

1-[(E)-[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C26H16ClN3O3S/c27-19-10-5-17(6-11-19)24-25(18-7-12-20(13-8-18)30(32)33)34-26(29-24)28-15-22-21-4-2-1-3-16(21)9-14-23(22)31/h1-15,31H/b28-15+

InChI Key

VSZBKJFQQPLBTE-RWPZCVJISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/C3=NC(=C(S3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC(=C(S3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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